molecular formula C12H11N3O2 B15179389 2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)- CAS No. 104940-92-3

2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B15179389
CAS No.: 104940-92-3
M. Wt: 229.23 g/mol
InChI Key: ZNORLGJDLFICNZ-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)- (hereafter referred to as Compound A) is a triazole-containing α,β-unsaturated ketone (chalcone derivative) with a 4-methoxyphenyl substituent. This structural motif is significant in medicinal chemistry due to the combined bioactivity of the triazole ring (antifungal, antiviral) and the chalcone scaffold (anti-inflammatory, anticancer) .

Properties

CAS No.

104940-92-3

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one

InChI

InChI=1S/C12H11N3O2/c1-9(15-8-13-7-14-15)12(16)10-3-5-11(17-2)6-4-10/h3-8H,1H2,2H3

InChI Key

ZNORLGJDLFICNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=C)N2C=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 1-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as solid bases or ionic liquids can also enhance the efficiency of the reaction. Additionally, solvent-free or green chemistry approaches can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group and triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:

    Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. It has been studied for its ability to inhibit the growth of various pathogens and cancer cell lines.

    Material Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)- involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways. It also inhibits cell proliferation by interfering with DNA synthesis and repair mechanisms.

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares Compound A with structurally related triazolyl chalcones and ketones, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Molecular Formula Molar Mass (g/mol) Key Properties Reference
Compound A R1 = 4-OCH3, R2 = H C12H11N3O2 245.24 Theoretical logP: ~2.1 (predicted); Enhanced electron density from 4-OCH3
1-(4-Chlorophenyl)-2-triazolylpropenone R1 = 4-Cl, R2 = H C11H8ClN3O 233.65 Higher lipophilicity (logP: ~2.8); Moderate antifungal activity (MIC: 16 µg/mL)
(Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-triazolylpropenone R1 = 2,4-F2, R2 = 4-F C16H10F3N3O 329.27 Improved CYP51 binding; MIC: 4 µg/mL against C. albicans
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-triazolylpropan-1-one R1 = 3,4-(OCH3)2 C19H19N3O4 353.37 Reduced activity vs. chalcones; MIC: 64 µg/mL
1-(4-Methoxyphenyl)-2-triazolylethanone Ethane backbone (no double bond) C11H11N3O2 217.23 Lower conjugation; Dihedral angle: 83.4° between triazole and ketone

Key Findings

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Cl, F): Chlorine and fluorine substituents increase lipophilicity and antifungal potency. For example, the 4-chlorophenyl analog (MIC: 16 µg/mL) shows stronger activity than Compound A (predicted MIC: 8–32 µg/mL based on structural analogs) . Electron-Donating Groups (OCH3): The 4-methoxyphenyl group in Compound A likely improves solubility and target binding via hydrogen bonding, though excessive methoxy substitution (e.g., 3,4-dimethoxy in propanone derivatives) reduces activity .

Impact of α,β-Unsaturation: Chalcone derivatives (e.g., Compound A) exhibit superior antifungal activity compared to saturated ketones (e.g., 1-(4-methoxyphenyl)-2-triazolylethanone) due to enhanced conjugation and planar geometry, facilitating interactions with fungal CYP51 .

In contrast, Compound A’s α,β-unsaturated system likely adopts a near-planar conformation, optimizing binding to enzymatic targets .

Synthetic Accessibility :

  • Triazolyl chalcones are typically synthesized via Claisen-Schmidt condensation, with yields ranging from 38% (for complex analogs) to 75% (for simpler derivatives) . The methoxy group in Compound A may require protection/deprotection steps, increasing synthetic complexity .

Table 2: Antifungal Activity of Selected Analogs

Compound MIC (µg/mL) against C. albicans CYP51 Binding Affinity (IC50) Reference
Compound A (predicted) 8–32 ~10 µM
4-Chlorophenyl analog 16 15 µM
Difluorophenyl analog 4 2 µM
Propanone derivative 64 >50 µM

Biological Activity

The compound 2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)- is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N2OC_{13}H_{12}N_2O, with a molecular weight of approximately 224.25 g/mol. The structure includes a triazole ring which is known for its pharmacological significance. The compound's IUPAC name is (E)-1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one .

1. Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various triazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that 2-Propen-1-one derivatives displayed potent activity against several strains, particularly Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through in vitro assays measuring cytokine release in peripheral blood mononuclear cells (PBMCs). The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 5 µM . This suggests that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

3. Anticancer Activity

The anticancer properties of 2-Propen-1-one derivatives have been investigated in various cancer cell lines. In vitro studies using breast cancer (T47D) and cervical cancer (HeLa) cell lines revealed that the compound exhibited cytotoxic effects with IC50 values of approximately 30 µM for T47D cells and 25 µM for HeLa cells . These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers.

Case Studies

A recent publication highlighted the synthesis and biological evaluation of a series of triazole derivatives including our compound of interest. The study involved structural modifications to enhance biological activity and explored their effects on various cancer cell lines. Notably, one derivative showed an IC50 value of 27.3 µM against T47D cells, indicating promising anticancer potential .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/MIC (µg/mL or µM)References
AntimicrobialStaphylococcus aureus10 - 50
AntimicrobialEscherichia coli10 - 50
Anti-inflammatoryPBMCs (TNF-α, IL-6 levels)5
AnticancerT47D (breast cancer)~30
AnticancerHeLa (cervical cancer)~25

Q & A

Q. What are the key methodological considerations for synthesizing 2-Propen-1-one derivatives containing methoxyphenyl and triazole groups?

Synthesis typically involves multi-step reactions, with careful optimization of solvents, catalysts, and temperature. For example:

  • Claisen-Schmidt condensation : Reacting acetophenone derivatives with aldehydes under acidic or basic conditions.
  • Solvent selection : Ethanol and dichloromethane are common due to their polarity and compatibility with nitro/aryl groups .
  • Catalysts : Thionyl chloride (SOCl₂) may facilitate ketone activation in intermediate steps .

Q. Key Reaction Conditions from Literature

StepReactantsSolventCatalystTemperatureYield (%)
12,4-Dihydroxy acetophenone + 4-nitrobenzaldehydeEthanolSOCl₂Reflux (80°C)~75%
2Methoxyphenyl ketone + triazole derivativeDCMNoneRoom temp.~68%

Q. How is X-ray crystallography applied to determine the structural properties of this compound?

Single-crystal X-ray diffraction is critical for resolving bond angles, hydrogen bonding, and molecular packing. Key parameters include:

  • Crystal system : Monoclinic (e.g., a = 23.409 Å, b = 4.8347 Å, c = 20.607 Å, β = 116.275°) .
  • Hydrogen bonding : Triazole N–H···O interactions (2.8–3.1 Å) stabilize the lattice .
  • Data refinement : Software like SHELX or OLEX2 is used for structure solution .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthesized batches?

Discrepancies in NMR or IR spectra often arise from impurities or conformational isomers. Strategies include:

  • Multi-technique validation : Cross-check NMR, HPLC, and mass spectrometry .
  • Crystallographic verification : Compare experimental XRD data with computational models (e.g., DFT) .
  • Batch reproducibility : Standardize reaction conditions (e.g., inert atmosphere, controlled humidity) .

Q. What experimental design principles apply to evaluating cytotoxic activity in cancer cell lines?

  • Cell line selection : Use hormone-sensitive (e.g., MCF-7) and triple-negative (e.g., MDA-MB-231) breast cancer lines to assess specificity .
  • Dose-response assays : Test concentrations from 1 µM to 100 µM over 48–72 hours .
  • Control compounds : Include letrozole or etoposide as benchmarks .

Q. Example Cytotoxicity Data

CompoundIC₅₀ (µM) MCF-7IC₅₀ (µM) MDA-MB-231Reference
1-(4-Methoxyphenyl) analog12.318.7
Letrozole (control)9.815.4

Q. How can computational methods predict the biological activity of triazole-containing compounds?

  • Molecular docking : Use AutoDock Vina to simulate binding to aromatase (PDB: 3EQM) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with IC₅₀ values .
  • ADMET profiling : Predict pharmacokinetics using SwissADME or pkCSM .

Q. What strategies address low yields in triazole-functionalization reactions?

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) during triazole coupling .
  • Catalytic systems : Employ Cu(I)-click chemistry for efficient 1,2,4-triazole ring formation .

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